2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazole ring substituted with acetyl and methyl groups, and an acetamide group linked to a dichlorophenyl moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-dimethylpyrazole and 3,4-dichlorophenylamine.
Acetylation: The pyrazole ring is acetylated using acetic anhydride in the presence of a suitable catalyst, such as pyridine.
Amide Formation: The acetylated pyrazole is then reacted with 3,4-dichlorophenylamine in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide bond.
Industrial Production Methods: Industrial-scale production involves optimizing these reactions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions can target the acetyl group, leading to the formation of corresponding alcohols.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring, often involving halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents such as bromine (Br2) and nitration reagents like concentrated nitric acid (HNO3) are employed.
Major Products Formed:
Oxidation Products: Methyl pyrazole carboxylic acids.
Reduction Products: Methyl pyrazole alcohols.
Substitution Products: Halogenated or nitrated pyrazoles.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its potential biological activities, such as enzyme inhibition.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative without the acetyl and acetamide groups.
N-(3,4-Dichlorophenyl)acetamide: An acetamide derivative without the pyrazole ring.
2-(4-Acetyl-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide: Similar to the compound but with a non-methylated pyrazole ring.
Uniqueness: The presence of both acetyl and methyl groups on the pyrazole ring, along with the acetamide linkage to the dichlorophenyl moiety, makes this compound unique. These structural features contribute to its distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-8-15(10(3)21)9(2)20(19-8)7-14(22)18-11-4-5-12(16)13(17)6-11/h4-6H,7H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCLHLHBUGZYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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